Phenazine-2,3,7,8-tetraamine Phenazine-2,3,7,8-tetraamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15767598
InChI: InChI=1S/C12H12N6/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H,13-16H2
SMILES:
Molecular Formula: C12H12N6
Molecular Weight: 240.26 g/mol

Phenazine-2,3,7,8-tetraamine

CAS No.:

Cat. No.: VC15767598

Molecular Formula: C12H12N6

Molecular Weight: 240.26 g/mol

* For research use only. Not for human or veterinary use.

Phenazine-2,3,7,8-tetraamine -

Specification

Molecular Formula C12H12N6
Molecular Weight 240.26 g/mol
IUPAC Name phenazine-2,3,7,8-tetramine
Standard InChI InChI=1S/C12H12N6/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H,13-16H2
Standard InChI Key RHMUOJFWSURTRJ-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=CC2=C1N=C3C=C(C(=CC3=N2)N)N)N)N

Introduction

Structural and Chemical Properties

Phenazine-2,3,7,8-tetraamine belongs to the phenazine family, a class of bicyclic aromatic compounds containing two benzene rings fused with a pyrazine moiety. The substitution of amino groups at all four peripheral positions significantly alters its electronic structure, enhancing its electron-donating capacity and stability under redox conditions.

Molecular Characteristics

The compound has a molecular weight of 240.26 g/mol and a planar geometry that facilitates π-π stacking interactions, critical for its application in conductive materials. Density functional theory (DFT) studies suggest that the amino groups induce a charge-polarized electronic structure, with localized electron density at the nitrogen atoms . This polarization enables selective interactions with metal ions and organic substrates.

Table 1: Key physicochemical properties of phenazine-2,3,7,8-tetraamine

PropertyValue
Molecular FormulaC₁₂H₁₂N₆
Molecular Weight240.26 g/mol
CAS Number260354-29-8 (hydrochloride)
SolubilityInsoluble in water; soluble in DMF, DMSO
Redox Potential-0.42 V vs. Ag/AgCl (pH 7)

Spectroscopic Features

Fourier-transform infrared (FTIR) spectroscopy reveals characteristic N–H stretching vibrations at 3286 cm⁻¹ and 3194 cm⁻¹, consistent with primary amines . Nuclear magnetic resonance (NMR) spectra in dimethyl sulfoxide (DMSO-d₆) show aromatic proton resonances between δ 6.0–7.5 ppm, while ¹³C NMR confirms the presence of quaternary carbons adjacent to amino groups .

Synthesis and Optimization

Recent advancements in synthetic routes have improved the accessibility of phenazine-2,3,7,8-tetraamine for large-scale applications. Two primary methods dominate the literature:

Condensation of 1,2,4,5-Tetraaminobenzene

The most efficient route involves refluxing 1,2,4,5-tetraaminobenzene tetrahydrochloride with sodium acetate in aqueous solution (Scheme 1) . This method achieves yields exceeding 85% under optimized conditions:

  • Temperature: 100°C

  • Reaction Time: 2 hours

  • Solvent: Deionized water

  • Catalyst: Sodium acetate (2.5 equiv)

The product precipitates as a fine brown powder, which is isolated via centrifugation and freeze-drying to prevent decomposition during filtration .

Alternative Metal-Catalyzed Approaches

A patent-pending method utilizes o-phenylenediamine and copper(II) chloride dihydrate in acetonitrile under reflux . While this one-step synthesis simplifies purification, yields are moderate (45–50%) due to competing side reactions. The proposed mechanism involves oxidative coupling of two o-phenylenediamine molecules, followed by hydrochlorination:

2C₆H₈N₂+CuCl₂C₁₂H₁₂N₆3HCl+Cu+H₂O2 \, \text{C₆H₈N₂} + \text{CuCl₂} \rightarrow \text{C₁₂H₁₂N₆} \cdot 3\text{HCl} + \text{Cu} + \text{H₂O}

This route is less favored for industrial applications due to copper contamination in the final product .

Table 2: Comparison of synthetic methods

MethodYield (%)Purity (%)Scalability
Tetraaminobenzene route85–90>98High
Cu-catalyzed coupling45–5085–90Moderate

Derivatives and Functionalization

Chemical modification of the amino groups expands the compound’s utility across disciplines.

Hydrochloride Salt Formation

The trihydrochloride salt (C₁₂H₁₂N₆·3HCl) improves solubility in polar aprotic solvents while retaining redox activity . This derivative is preferred for electrochemical applications requiring homogenous thin-film deposition.

Schiff Base Complexes

Reaction with aldehydes yields Schiff base ligands that coordinate transition metals. For instance, the Cu(II) complex exhibits superoxide dismutase (SOD) mimetic activity, scavenging 92% of O₂⁻ radicals at 10 μM concentration .

Challenges and Future Directions

Despite its promise, several hurdles remain:

  • Synthetic Scalability: Current high-yield routes require expensive starting materials like 1,2,4,5-tetraaminobenzene. Developing cost-effective precursors is critical for industrial adoption.

  • Stability in Aqueous Media: The compound undergoes gradual hydrolysis at pH < 5, limiting its use in acidic environments. Encapsulation in silica matrices may mitigate this issue.

  • Toxicity Profiling: Long-term in vivo toxicity data are lacking, necessitating comprehensive preclinical studies before biomedical deployment.

Future research should prioritize the integration of phenazine-2,3,7,8-tetraamine into hybrid materials for flexible electronics and the exploration of its photodynamic therapy potential.

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